![molecular formula C11H11Cl2N3OS B5589857 2-(cyclopropylcarbonyl)-N-(2,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5589857.png)
2-(cyclopropylcarbonyl)-N-(2,4-dichlorophenyl)hydrazinecarbothioamide
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Overview
Description
The compound belongs to a broader class of chemicals known as hydrazinecarbothioamides, which have been extensively studied for their diverse chemical properties and potential applications in various fields including materials science, medicinal chemistry, and catalysis. These compounds are characterized by the presence of a hydrazinecarbothioamide moiety, which is a crucial functional group affecting their reactivity and physical-chemical properties.
Synthesis Analysis
Hydrazinecarbothioamides, including derivatives similar to the specified compound, are typically synthesized through the condensation reactions of hydrazines with isothiocyanates or thiocarbohydrazides in the presence of suitable solvents and catalysts. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a closely related compound, was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, showcasing the versatility of synthesis routes for this class of compounds (Ramadan, 2019).
properties
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-(2,4-dichlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c12-7-3-4-9(8(13)5-7)14-11(18)16-15-10(17)6-1-2-6/h3-6H,1-2H2,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJOVUJHWBMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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